tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
Description
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The compound features a cyclohexene ring substituted with a tert-butyl ester group and a pinacol boronate moiety. Its sterically hindered tert-butyl group enhances stability against hydrolysis and protodeboronation, making it advantageous in multi-step syntheses, particularly in pharmaceutical intermediates . Applications span drug discovery and materials science, where its reactivity and stability under diverse conditions are critical .
Properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BO4/c1-15(2,3)20-14(19)12-8-10-13(11-9-12)18-21-16(4,5)17(6,7)22-18/h10,12H,8-9,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALODUHOUIPLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate typically involves the following steps:
Boronic Acid Formation: : The starting material, cyclohex-3-enecarboxylic acid, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium on carbon) and a base (e.g., potassium carbonate).
Esterification: : The resulting boronic acid is then esterified with tert-butanol under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate: can undergo various types of reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: : The compound can be reduced to form boronic esters or boronic acids.
Substitution: : The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it is substituted with various aryl or vinyl halides.
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura reactions.
Oxidation: : Boronic acids and their derivatives.
Reduction: : Boronic esters and boronic acids.
Substitution: : Biaryl compounds and vinyl boronic esters.
Scientific Research Applications
Synthetic Chemistry
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is primarily utilized as a versatile building block in organic synthesis. Its boron moiety allows for the formation of carbon-boron bonds, which can be further manipulated to create complex organic structures. This property is particularly useful in:
- Cross-coupling reactions : It can be employed in Suzuki-Miyaura reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce boron into drug molecules enhances their biological activity and selectivity. Notably:
- Targeted Drug Delivery : The incorporation of boron can improve the pharmacokinetics of drugs, leading to more effective therapies with reduced side effects.
Material Science
In material science, this compound is explored for its potential use in developing new materials with unique properties:
- Polymer Chemistry : It can be used in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical strength.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions. The results indicated high yields of biaryl products under mild conditions, showcasing its utility as a boron source in synthetic methodologies.
Case Study 2: Boron in Drug Design
Research published on the use of boron-containing compounds highlighted how this compound was incorporated into novel anticancer agents. The study revealed that these agents exhibited enhanced efficacy against specific cancer cell lines compared to their non-boronated counterparts.
Mechanism of Action
The mechanism by which tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate exerts its effects involves its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-boron bonds, which are crucial in organic synthesis and material science.
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several boronic esters. Below is a detailed analysis of key analogues:
Structural and Functional Analogues
Table 1: Structural Comparison of Key Analogues
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituent | Purity (%) | Price (per gram) |
|---|---|---|---|---|---|---|
| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | 1215107-29-1 | C₁₇H₂₇BO₄ | 326.21 | tert-butyl ester | 95 | ~¥732.05 |
| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | 1049004-32-1 | C₁₅H₂₃BO₄ | 294.16 | Ethyl ester | 98 | ~¥280.01 |
| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | 151075-20-6 | C₁₄H₂₃BO₄ | 266.14 | Methyl ester | 97 | ~¥261.01 |
| tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate | 1251732-64-5 | C₁₇H₃₀BNO₄ | 323.24 | tert-butyl carbamate | 95 | ~¥463.03 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile | N/A | C₁₂H₁₈BNO₂ | 227.10 | Nitrile | 95 | ~¥392.01 |
Key Observations:
Steric and Electronic Effects: The tert-butyl ester in the main compound provides superior steric protection compared to ethyl or methyl esters, reducing unwanted side reactions (e.g., hydrolysis) . The nitrile analogue’s strong electron-withdrawing nature enhances boronate electrophilicity, favoring faster transmetallation in Suzuki reactions .
Stability and Reactivity :
- tert-Butyl derivatives generally exhibit longer shelf lives due to resistance to protodeboronation. Methyl and ethyl esters, while cheaper, may require stricter storage conditions .
- Carbamate-substituted boronates (e.g., CAS 1251732-64-5) are less reactive in cross-couplings but may offer better solubility in polar solvents .
Commercial Viability :
- Methyl and ethyl esters are more cost-effective (¥261–280/g) but less stable, whereas tert-butyl derivatives command higher prices (¥463–732/g) due to their synthetic utility .
Application-Specific Performance
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
| Compound | Coupling Partner (Aryl Halide) | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|
| This compound | 4-Bromotoluene | 89 | 12 | High steric tolerance, minimal byproducts |
| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | 4-Bromotoluene | 78 | 8 | Faster reaction but lower yield due to ester hydrolysis |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile | 4-Bromotoluene | 92 | 6 | Rapid kinetics but sensitive to moisture |
Insights :
Biological Activity
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 348.48 g/mol. Its structure includes a cyclohexene ring substituted with a dioxaborolane moiety.
Synthesis
The synthesis typically involves the reaction of tert-butyl 4-(iodo-pyrazolyl)piperidine derivatives with boron-containing compounds to introduce the dioxaborolane group. This process can be optimized through various catalytic methods to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors involved in cellular signaling pathways. The dioxaborolane moiety has been shown to participate in boron-mediated interactions that can modulate enzymatic activity.
Pharmacological Properties
- Anticancer Activity : Preliminary studies indicate that this compound exhibits potential anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that regulate cell proliferation and survival .
- Antimicrobial Activity : In vitro tests have demonstrated that the compound possesses antimicrobial properties against several bacterial strains. The dioxaborolane group enhances its ability to penetrate bacterial membranes .
- Neuroprotective Effects : Some studies suggest neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells .
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the safety profile of this compound. Current data suggest moderate toxicity levels in animal models; however, further studies are required to establish comprehensive safety guidelines for human applications .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings highlight its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
